An In-depth Technical Guide to the Spectroscopic Profile of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde
An In-depth Technical Guide to the Spectroscopic Profile of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde
Abstract
Introduction: The Significance of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of an ethyl group at the N-1 position and a carbaldehyde at the C-2 position imparts specific steric and electronic properties to the molecule, making 1-Ethyl-1H-benzoimidazole-2-carbaldehyde a valuable intermediate in the synthesis of more complex derivatives. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the exploration of diverse chemical space in drug discovery programs.[1][2]
A precise understanding of the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed predictive analysis based on the well-documented spectroscopic behavior of analogous compounds.
Molecular Structure and Key Features
To facilitate the interpretation of the spectroscopic data, it is essential to first visualize the molecular structure and identify the key functional groups and proton/carbon environments.
Figure 1. Molecular structure of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, aldehydic, and ethyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehydic-H | 9.5 - 10.5 | Singlet (s) | - | The electron-withdrawing nature of the benzimidazole ring and the carbonyl group strongly deshields this proton, placing it significantly downfield.[3] |
| Aromatic-H (H-7) | 7.8 - 8.0 | Doublet (d) | ~8.0 | This proton is peri to the aldehyde group, leading to significant deshielding. |
| Aromatic-H (H-4) | 7.6 - 7.8 | Doublet (d) | ~8.0 | This proton is adjacent to the N-ethyl group. |
| Aromatic-H (H-5, H-6) | 7.2 - 7.5 | Multiplet (m) | - | These two protons are in the middle of the aromatic system and are expected to have overlapping signals.[4] |
| Methylene-H (-CH₂-) | 4.2 - 4.5 | Quartet (q) | ~7.0 | These protons are adjacent to a nitrogen atom and are deshielded. They are split by the three methyl protons.[5] |
| Methyl-H (-CH₃) | 1.4 - 1.6 | Triplet (t) | ~7.0 | This is a typical chemical shift for an ethyl group attached to a heteroatom, split by the two methylene protons.[5] |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl-C (C=O) | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded.[4] |
| Imidazole-C (C-2) | 150 - 155 | This carbon is attached to two nitrogen atoms and the aldehyde group, leading to a downfield shift.[6] |
| Benzene-C (C-3a, C-7a) | 135 - 145 | These are the bridgehead carbons of the benzimidazole system.[7] |
| Benzene-C (C-4, C-7) | 120 - 130 | Aromatic carbons.[7] |
| Benzene-C (C-5, C-6) | 110 - 120 | Aromatic carbons.[7] |
| Methylene-C (-CH₂-) | 40 - 45 | This carbon is attached to a nitrogen atom.[5] |
| Methyl-C (-CH₃) | 14 - 16 | A typical chemical shift for a terminal methyl group.[5] |
Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).[8]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption signals.
-
Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on a benzene ring.[9] |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Corresponding to the C-H bonds of the ethyl group.[10] |
| C=O stretch (aldehyde) | 1680 - 1710 | Strong | The carbonyl stretch is typically a strong, sharp absorption. Conjugation with the benzimidazole ring will lower the frequency from a typical aliphatic aldehyde. |
| C=N and C=C stretch | 1500 - 1650 | Medium-Strong | These are characteristic stretching vibrations of the benzimidazole ring system.[11] |
| C-N stretch | 1250 - 1350 | Medium | Stretching vibrations of the C-N bonds within the imidazole ring.[12] |
| C-H bend (out-of-plane) | 700 - 900 | Strong | These absorptions can be indicative of the substitution pattern on the benzene ring.[13] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid 1-Ethyl-1H-benzoimidazole-2-carbaldehyde onto the ATR crystal.
-
Use the pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).[14]
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
For 1-Ethyl-1H-benzoimidazole-2-carbaldehyde (C₁₀H₁₀N₂O), the molecular weight is 174.20 g/mol .
| m/z | Predicted Fragment | Fragmentation Pathway |
| 174 | [M]⁺ | Molecular ion |
| 173 | [M-H]⁺ | Loss of the aldehydic hydrogen radical. |
| 145 | [M-CHO]⁺ | Loss of the formyl radical.[15] |
| 131 | [M-C₂H₅]⁺ | Loss of the ethyl radical via cleavage of the N-C bond.[15] |
| 118 | [C₇H₆N₂]⁺ | Benzimidazole radical cation, a common fragment in N-substituted benzimidazoles.[16] |
Proposed Fragmentation Pathway
The fragmentation of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde under electron ionization (EI) is expected to proceed through several key pathways.
Figure 2. Proposed mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like GC-MS or LC-MS.
-
-
Ionization:
-
For a volatile and thermally stable compound, Electron Ionization (EI) is a common choice.[15]
-
For less volatile compounds or for analyses requiring softer ionization, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap).[17]
-
-
Data Analysis:
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a reliable spectral profile that can be used for the identification and characterization of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality data, ensuring the scientific integrity of future research involving this compound.
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